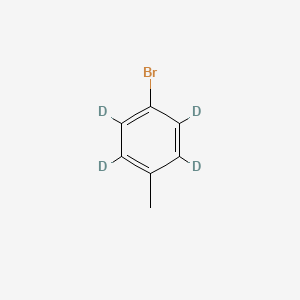

4-Bromotoluene-2,3,5,6-D4

Description

Historical Context and Development of Deuterated Aromatic Compounds

The development of deuterated aromatic compounds traces its origins to pioneering research conducted in the early 20th century, when scientists first recognized the potential of hydrogen isotopes in chemical analysis. Early investigations into deuterium labeling of aromatic systems began with fundamental studies on benzene derivatives, where researchers explored various methods for incorporating deuterium into aromatic rings. The initial breakthrough came through exchange reactions with deuterium oxide, where benzene could be conveniently prepared by exchange processes under controlled conditions. These early methodologies laid the groundwork for more sophisticated approaches to aromatic deuteration that would emerge in subsequent decades.

The evolution of deuteration techniques progressed significantly through the mid-20th century, with researchers developing increasingly selective methods for introducing deuterium into specific positions of aromatic rings. One notable advancement involved the deamination of aromatic amines in deuterohypophosphorous acid with sodium or isoamyl nitrite, which enabled the labeling of aromatic compounds in specific positions with deuterium. This method represented a significant improvement over earlier approaches by providing greater positional selectivity and higher yields of deuterated products. The synthesis of compounds such as aniline 2,3-d2 demonstrated the practical applicability of these refined techniques.

Exchange reactions with deuterium sulfate emerged as another important methodology, particularly for the deuteration of substituted aromatic compounds including nitrotoluenes, bromotoluenes, and polychlorobenzenes. These exchange methods proved especially valuable because they could achieve total replacement of hydrogen by deuterium in aromatic series more readily than in aliphatic compounds. The success of these early deuteration strategies established the foundation for contemporary approaches to synthesizing complex deuterated aromatic molecules like 4-Bromotoluene-2,3,5,6-D4.

Significance of this compound in Scientific Research

This compound occupies a central position in modern analytical chemistry due to its exceptional utility as a deuterated internal standard for gas chromatography mass spectrometry applications. The compound's significance stems from its structural similarity to the target analyte 4-bromotoluene, while maintaining distinct isotopic characteristics that enable precise quantitative analysis. When employed as an internal standard, this deuterated compound provides identical chemical behavior to the non-deuterated analyte during sample preparation and chromatographic separation, yet produces distinguishable mass spectral signals that facilitate accurate quantification. This dual characteristic makes it an invaluable tool for minimizing analytical errors and improving measurement precision in complex sample matrices.

The compound serves as a crucial building block in the synthesis of isotopically labeled compounds for nuclear magnetic resonance spectroscopy applications, where its deuterium content enhances spectral clarity and precision. Researchers utilize this compound in the preparation of complex molecules for nuclear magnetic resonance analysis, where the presence of deuterium atoms provides enhanced resolution by reducing spectral overlap and improving signal-to-noise ratios. The strategic positioning of deuterium atoms at the 2, 3, 5, and 6 positions creates a distinctive isotopic signature that enables detailed molecular structure elucidation and dynamic studies.

In pharmaceutical research, this compound demonstrates significant value for tracking and understanding the behavior of active ingredients in biological systems. The compound's application extends to the development of pharmaceuticals and agrochemicals where isotopic labeling proves essential for metabolic pathway studies. Researchers employ this deuterated compound to investigate drug metabolism processes, enabling the identification of metabolic products and the determination of pharmacokinetic parameters. The isotopic labeling provides researchers with the ability to distinguish between administered compounds and endogenous metabolites, thereby improving the accuracy of metabolic studies.

Material science applications represent another significant area where this compound contributes to scientific advancement. The compound aids in the creation of specialized polymers and advanced materials with tailored properties, where isotopic labeling enables precise monitoring of polymerization processes and material degradation pathways. Research in this field utilizes the compound's unique isotopic characteristics to study polymer chain dynamics and investigate structure-property relationships in advanced materials. These applications demonstrate the compound's versatility across multiple scientific disciplines and its importance in advancing materials research.

Overview of Deuterium Labeling in Organic Chemistry

Deuterium labeling in organic chemistry represents a sophisticated analytical technique that involves the strategic replacement of hydrogen atoms with deuterium isotopes to facilitate molecular tracking and enhance analytical precision. This methodology has gained substantial importance across chemical, medicinal, and biological sciences due to the unique properties that deuterium imparts to organic molecules. The replacement of hydrogen with deuterium creates molecules that are chemically identical to their non-labeled counterparts while possessing distinct physical properties that enable advanced analytical applications. Recent developments in this field have focused on achieving broad applicability, sustainability, and implementation under milder reaction conditions.

The fundamental principles underlying deuterium labeling rely on the isotopic effect of deuterium, which is approximately twice the mass of hydrogen. This mass difference provides deuterated compounds with enhanced stability and altered kinetic properties compared to their hydrogen analogs. In pharmaceutical applications, deuterium labeling leads to improved absorption, distribution, metabolism, and excretion properties in drug compounds, while simultaneously enabling the preparation of internal standards for analytical mass spectrometry. The isotopic effect also influences molecular vibrations and chemical bond strengths, resulting in measurable differences in spectroscopic properties that facilitate molecular identification and quantification.

Contemporary deuteration methodologies encompass a diverse range of synthetic approaches, including hydrogen isotope exchange reactions, direct carbon-hydrogen bond functionalization, and the utilization of isotopically labeled analogues of common organic reagents. Photochemical deuteration methods have emerged as a particularly promising approach, offering visible-light induced deuteration of drug molecules and natural products while allowing for late-stage deuteration of complex structures. These photochemical approaches demonstrate appealing features including mild reaction conditions and broad substrate compatibility, though the field remains in its early developmental stages.

The analytical applications of deuterium-labeled compounds extend across multiple scientific disciplines, with particular significance in nuclear magnetic resonance spectroscopy where deuterium serves as an excellent contrast agent. Deuterated solvents play a crucial role in nuclear magnetic resonance analysis, providing researchers with standardized reference points for chemical shift measurements. The following table summarizes key deuterated solvents commonly employed in nuclear magnetic resonance spectroscopy:

| Deuterated Solvent | Chemical Formula | ¹H Nuclear Magnetic Resonance Shift (parts per million) | ¹³C Nuclear Magnetic Resonance Shift (parts per million) |

|---|---|---|---|

| Chloroform-d | CDCl₃ | 7.24 | 77.0 |

| Benzene-d₆ | C₆D₆ | 7.26 | 128.0 |

| Acetone-d₆ | CD₃COCD₃ | 2.04 | 29.8, 206.3 |

| Dimethylsulfoxide-d₆ | CD₃SOCD₃ | 2.49 | 39.7 |

| Methanol-d₄ | CD₃OD | 3.35, 4.78 | 49.3 |

Environmental and metabolic studies represent additional areas where deuterium labeling provides substantial analytical advantages. Deuterated compounds enable researchers to trace biochemical pathways and understand metabolic flux in biological systems, while also facilitating the detection and quantification of pollutants in environmental matrices. The stability of deuterium-labeled compounds under physiological conditions makes them ideal tracers for long-term metabolic studies, where traditional labeling approaches might suffer from label loss or redistribution. These applications demonstrate the broad utility of deuterium labeling across diverse scientific fields and highlight the continued importance of developing new deuteration methodologies.

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Bromination in Aqueous Media

The foundational step in synthesizing 4-bromotoluene-2,3,5,6-D4 is the regioselective bromination of toluene to produce 4-bromotoluene. A patented method employs hydrobromic acid (HBr) and sodium hypochlorite (NaClO) to generate bromine chloride (BrCl) in situ, with ferric chloride (FeCl₃) as a catalyst. This approach ensures high para-selectivity (>97%) and minimizes byproducts such as ortho-bromotoluene (<2.5%) or chlorinated derivatives.

Reaction Conditions :

-

Temperature : 26 ± 3°C (room temperature)

-

Catalyst : 0.01–0.02 moles of FeCl₃ per mole of toluene

-

Stoichiometry : 1.01–1.02 moles of NaClO and HBr per mole of toluene

-

Solvent : Aqueous phase (15% HBr solution)

Mechanism :

BrCl, generated from HBr and NaClO, acts as the electrophilic brominating agent. FeCl₃ enhances the electrophilicity of BrCl, directing substitution to the para position of toluene’s methyl group. The aqueous environment facilitates phase separation, simplifying purification.

Yield and Selectivity :

| Parameter | Value |

|---|---|

| Para-bromotoluene | ≥97% mass fraction |

| Ortho-bromotoluene | 1.5–2.5% mass fraction |

| Bromine utilization | >98% |

Deuteration Strategies for 4-Bromotoluene

Synthesis from Deuterated Toluene

An alternative route involves brominating pre-deuterated toluene (toluene-D₈). This method ensures uniform deuteration but requires prior synthesis of toluene-D₈ via exhaustive H-D exchange:

Deuteration of Toluene :

-

Reagents : Toluene, D₂O, AlCl₃ (catalyst)

-

Conditions : Reflux at 110°C for 48 hours

Subsequent Bromination :

The deuterated toluene undergoes bromination using the patented BrCl/FeCl₃ system, yielding 4-bromotoluene-2,3,5,6-D₄ with retained deuterium at the 2,3,5,6 positions.

Optimization and Challenges

Isotopic Purity

Achieving >98% deuterium incorporation at specific positions requires stringent control over reaction kinetics. Common pitfalls include:

-

Incomplete H-D Exchange : Residual protium at target positions due to steric hindrance.

-

Side Reactions : Oxidative degradation of the aromatic ring under harsh deuteration conditions.

Analytical Validation :

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of proton signals at 2,3,5,6 positions.

-

Mass Spectrometry (MS) : Molecular ion peaks at m/z 175.05 (C₇H₃D₄Br) verify isotopic enrichment.

Scalability and Cost

Industrial-scale production faces challenges in deuterium sourcing and catalyst recovery. Economical deuteration often employs D₂O recycling systems and fixed-bed catalysts to reduce costs.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| H-D Exchange | High positional selectivity | Long reaction times (>48 hours) |

| Deuterated Toluene | Uniform deuteration | Requires toluene-D₈ synthesis |

| Direct Bromination | Compatible with aqueous solvents | Limited deuteration data available |

Chemical Reactions Analysis

Types of Reactions

4-Bromotoluene-2,3,5,6-D4 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form toluene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution: Products include various substituted toluenes depending on the nucleophile used.

Oxidation: Products include 4-bromobenzoic acid or 4-bromobenzaldehyde.

Reduction: The major product is toluene.

Scientific Research Applications

Chemical Research Applications

Nuclear Magnetic Resonance Spectroscopy (NMR):

- Reference Standard: 4-Bromotoluene-2,3,5,6-D4 serves as a reference standard in NMR spectroscopy. Its deuterated nature enhances spectral resolution and simplifies the analysis of complex mixtures by reducing background signals from hydrogen.

- Mechanistic Studies: It is utilized to study reaction mechanisms due to its stable isotopic labeling, allowing researchers to trace pathways and interactions in chemical reactions.

Synthesis of Deuterated Compounds:

- The compound is employed in the synthesis of other deuterated derivatives. Its bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, facilitating the creation of diverse chemical entities for research and industrial applications.

Biological Research Applications

Metabolic Studies:

- Tracing Metabolic Pathways: In biological systems, this compound is used to trace the metabolic pathways of brominated compounds. The incorporation of deuterium allows for the monitoring of metabolic transformations without altering the biological activity significantly.

Pharmacokinetics:

- This compound plays a crucial role in drug development by studying the metabolism and distribution of brominated drugs. The presence of deuterium can influence pharmacokinetic properties such as absorption and elimination rates.

Industrial Applications

Flame Retardants:

- As part of research into brominated flame retardants, this compound is investigated for its effectiveness in inhibiting combustion. Its unique properties make it a candidate for developing safer and more efficient flame retardant materials .

Chemical Manufacturing:

- In industrial settings, this compound is used to produce other deuterated chemicals that are essential for various applications across pharmaceuticals and materials science.

Case Studies and Research Findings

-

NMR Spectroscopy Study:

A study demonstrated that using this compound as a reference standard improved the accuracy of NMR results in complex organic mixtures. Researchers were able to elucidate reaction mechanisms more effectively compared to non-deuterated counterparts. -

Pharmacokinetic Analysis:

In a pharmacological study involving brominated drugs, researchers utilized this compound to assess metabolic pathways in vivo. The results indicated that deuteration altered the metabolic profile significantly compared to non-deuterated analogs. -

Development of Flame Retardants:

Research into new brominated flame retardants highlighted the potential of this compound as an effective additive due to its stability and efficiency in combustion inhibition.

Mechanism of Action

The mechanism of action of 4-Bromotoluene-2,3,5,6-D4 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in electrophilic aromatic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Deuterated Analogs of 4-Bromotoluene

4-Bromotoluene-d7 (CAS RN: 229948-67-8)

- Molecular formula : C7D7Br.

- Molecular weight : 178.07 g/mol.

- Key differences : Full deuteration of the methyl group (CD3) and benzene ring (C6D4), resulting in higher isotopic mass and cost (JPY 61,600 for 500 mg vs. JPY 26,400 for 4-Bromotoluene-2,3,5,6-D4) .

4-Bromotoluene-α,α,α-d3 (CAS RN: 22328-44-5)

- Molecular formula : C7H4D3Br.

- Molecular weight : 174.05 g/mol.

Non-deuterated 4-Bromotoluene (CAS RN: 589-15-1)

- Molecular formula : C7H7Br.

- Molecular weight : 171.03 g/mol.

- Key differences : Absence of deuterium limits its utility in isotope-based studies but retains applications in general organic synthesis .

Halogen-Substituted Deuterated Toluene Derivatives

4-Chlorotoluene-2,3,5,6-d4 (CAS RN: 85577-24-8)

- Molecular formula : ClC6D4CH3.

- Molecular weight : 130.05 g/mol.

- Key differences : Substitution of bromine with chlorine reduces molecular weight and alters reactivity. Chlorine’s lower electronegativity compared to bromine may affect bond stability and reaction pathways. Pricing is significantly higher (€695.00/g) due to specialized deuteration .

Functional Group Analogs

4-Bromophenol-2,3,5,6-d4 (CAS RN: 152404-44-9)

- Molecular formula : BrC6D4OH.

- Molecular weight : 177.01 g/mol.

- Key differences: The hydroxyl group (-OH) introduces acidity (pKa ~9), enabling applications in pH-sensitive studies, unlike the non-polar toluene derivative .

Biological Activity

4-Bromotoluene-2,3,5,6-D4 is a deuterated derivative of 4-bromotoluene, which is a significant compound in organic chemistry and pharmacology. The substitution of hydrogen atoms with deuterium can influence the biological activity and pharmacokinetic properties of the compound. This article explores the biological activity of this compound, including its effects on biological systems, potential applications in research, and relevant case studies.

- Molecular Formula : C7H7Br

- Molecular Weight : 175.06 g/mol

- CAS Number : 112484-85-2

- Structure : The structure features a bromine atom attached to a toluene ring that has deuterium labeling at the 2, 3, 5, and 6 positions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts due to differences in bond strength and stability.

- Pharmacokinetics : Deuteration often leads to improved metabolic stability. Studies have shown that deuterated compounds can have longer half-lives and altered distribution in biological systems . This can enhance the efficacy of drugs by maintaining therapeutic levels for extended periods.

- Enzyme Interactions : The compound has been studied for its interactions with cytochrome P450 enzymes. Deuterated compounds may show different rates of metabolism due to kinetic isotope effects .

- Cellular Effects : Preliminary studies suggest that this compound may influence cellular signaling pathways involved in apoptosis and cell proliferation.

Study on Metabolic Stability

A study conducted by Russak et al. (2019) examined the impact of deuterium substitution on the pharmacokinetics of various pharmaceuticals. It was found that compounds like this compound exhibited significantly enhanced metabolic stability compared to their non-deuterated versions . This finding suggests potential applications in drug development where prolonged action is desired.

Enzyme Interaction Study

Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity differently than its non-deuterated analogs, potentially leading to reduced toxicity and side effects in therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 175.06 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Half-Life | Extended due to deuteration |

| Key Biological Target | Cytochrome P450 |

Q & A

Q. How can 4-Bromotoluene-D4 be integrated into isotopic tracer studies for metabolic or environmental fate analysis?

- Methodology : Use stable isotope labeling (SIL) in tandem with LC-HRMS to track degradation products in biodegradation assays. For environmental studies, simulate photolytic degradation under UV light and quantify deuterium retention in byproducts (e.g., brominated phenols) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.